molecular formula C10H9BrO4 B6304911 Ethyl 5-bromobenzo[d][1,3]dioxole-4-carboxylate CAS No. 2092700-62-2

Ethyl 5-bromobenzo[d][1,3]dioxole-4-carboxylate

Cat. No.: B6304911
CAS No.: 2092700-62-2
M. Wt: 273.08 g/mol
InChI Key: HCWUXDJSOUTCRH-UHFFFAOYSA-N
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Description

Ethyl 5-bromobenzo[d][1,3]dioxole-4-carboxylate is a chemical compound with the CAS Number: 2092700-62-2 . It has a molecular weight of 273.08 . The IUPAC name for this compound is this compound . The Inchi Code for this compound is 1S/C10H9BrO4/c1-2-13-10(12)8-6(11)3-4-7-9(8)15-5-14-7/h3-4H,2,5H2,1H3 .


Molecular Structure Analysis

The Inchi Code for this compound is 1S/C10H9BrO4/c1-2-13-10(12)8-6(11)3-4-7-9(8)15-5-14-7/h3-4H,2,5H2,1H3 . This code provides a standard way to encode the molecular structure using text, which can be helpful for database searches.


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . It should be stored at a temperature between 2-8°C .

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The signal word for this compound is "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P305, P351, and P338 . A Material Safety Data Sheet (MSDS) is available for more detailed safety information .

Mechanism of Action

Mode of Action

. This implies that it could interact with its targets by donating or accepting electrons, leading to changes in the targets’ structure or function. More research is needed to confirm this hypothesis and provide a detailed explanation of the compound’s interaction with its targets.

Biochemical Pathways

This suggests that it could affect pathways involving electron transfer reactions The downstream effects of these reactions could vary depending on the specific targets and pathways involved

Pharmacokinetics

, which could influence its absorption and distribution

Result of Action

Given its potential involvement in a borylation reaction that proceeds via a radical pathway , it could cause changes in the structure or function of its targets, leading to various molecular and cellular effects

Properties

IUPAC Name

ethyl 5-bromo-1,3-benzodioxole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO4/c1-2-13-10(12)8-6(11)3-4-7-9(8)15-5-14-7/h3-4H,2,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCWUXDJSOUTCRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC2=C1OCO2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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